Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Description
Properties
IUPAC Name |
N-ethyl-1-methoxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXOQYORTYERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Solvent Interaction of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
[1][2]
Executive Summary
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (also referred to as N-ethyl-1-methoxy-3-phenylpropan-2-amine) is a lipophilic secondary amine structurally related to the phenethylamine class.[1][2] Its solubility profile is governed by the interplay between its hydrophobic benzyl-propyl skeleton and its polar functional groups (secondary amine and ether linkage).[1][2][3]
This guide provides a comprehensive analysis of its solubility behavior, theoretical property predictions, and validated experimental protocols for solubility determination.[1][2][3] It is designed for formulation scientists and process chemists requiring precise data for synthesis, purification (crystallization/extraction), and formulation.[1][3]
Physicochemical Characterization & Structural Analysis[1][3][4]
Understanding the solubility requires a dissection of the molecular structure.[2][3] The molecule consists of three distinct domains affecting solvent interaction:
-
Lipophilic Domain (Hydrophobic): The phenyl ring and the alkyl backbone (propyl chain + N-ethyl group).[1][2][3] This drives solubility in non-polar and chlorinated solvents.[2][3]
-
Basic Center (Ionizable): The secondary amine (
).[1][2][3] This allows for pH-dependent solubility switching (Free Base Salt).[1][2][3] -
H-Bond Acceptor (Polar): The methoxy ether linkage.[1][2][3] This enhances solubility in protic solvents (alcohols) compared to pure alkyl-phenethylamines.[1][2][3]
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated) | Significance |
| Molecular Weight | 193.29 g/mol | Low MW facilitates dissolution.[1][2] |
| LogP (Octanol/Water) | 2.1 – 2.6 | Lipophilic; prefers organic phase over aqueous.[2][3] |
| H-Bond Donors | 1 (NH) | Limited self-association; good solubility in H-bond acceptors.[1][2][3] |
| H-Bond Acceptors | 2 (N, O) | Soluble in alcohols and water (if protonated).[1][2][3] |
| Physical State (Free Base) | Oil / Low-melting Solid | Miscible with many organic solvents.[1][2][3] |
Solubility Profile in Organic Solvents[1][2][3]
The solubility of the free base form is characterized by high affinity for medium-polarity and non-polar solvents.[2][3] The hydrochloride salt , conversely, is highly soluble in water and lower alcohols but insoluble in non-polar organics.[2][3]
Solvent Compatibility Matrix (Free Base)[1][3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and high lipophilicity match.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | H-bonding between solvent OH and amine/ether groups.[1][2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Favorable van der Waals and dipole interactions.[2] |
| Ethers | THF, Diethyl Ether, MTBE | Good | "Like dissolves like" (ether-ether interaction).[1][2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate/High | Soluble due to alkyl chains, though less than in DCM.[2][3] |
| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | Hydrophobic effect dominates; requires pH < |
Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended process (Extraction vs. Crystallization).
Figure 1: Decision tree for solvent selection based on the operational unit operation.[1][2]
Experimental Determination Protocols
To validate the theoretical predictions, the following protocols should be employed. These methods comply with standard OECD 105 guidelines but are adapted for pharmaceutical intermediates.[2][3]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for precise data generation for regulatory filing or critical process parameters.[1][2][3]
Reagents: HPLC-grade solvents, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (Test Substance).
-
Preparation: Add excess Test Substance (approx. 50-100 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Cap the vial and agitate at constant temperature (
) for 24 hours using a rotary shaker. -
Separation: Centrifuge the saturated solution at 10,000 rpm for 10 minutes or filter through a 0.22
PTFE filter (ensure filter compatibility). -
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (210 nm or 254 nm).
-
Calculation:
Protocol B: Kinetic Solubility (Turbidimetric)
Use this for high-throughput screening during early development.[1][2][3]
-
Stock Solution: Prepare a 10 mM stock of the amine in DMSO.
-
Titration: Aliquot solvent (e.g., PBS buffer or organic mixture) into a 96-well plate.
-
Spiking: Stepwise add the DMSO stock to the solvent while monitoring absorbance at 620 nm (non-absorbing region).[2][3]
-
Endpoint: The solubility limit is defined as the concentration where precipitation causes a sharp increase in absorbance (turbidity).[2][3]
Critical Applications & Process Implications
pH-Dependent Extraction (The "Acid/Base Swing")
The solubility profile allows for high-purity isolation using pH manipulation.[1][2][3]
-
Acidic Phase (pH < 4): The amine forms a water-soluble salt.[1][2][3] Impurities soluble in organics (non-basic neutrals) can be washed away with DCM or Toluene.[1][2][3]
-
Basic Phase (pH > 11): Upon basification (e.g., with NaOH), the amine reverts to its lipophilic free base.[1][3] It can then be quantitatively extracted into DCM or MTBE.[2][3]
Crystallization Strategy
For the Hydrochloride Salt :
-
Method: Dissolve the free base in minimal cold IPA. Add concentrated HCl (in IPA/Dioxane). Slowly add Heptane until turbidity persists. Cool to
.[2][3]
Visualization: Solubility Determination Workflow
The following diagram outlines the standard operating procedure (SOP) for determining the solubility profile.
Figure 2: Step-by-step workflow for experimental solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211128, (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link][1][3]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1][3]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]
Sources
Technical Guide: The Discovery & Application of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
The following technical guide details the discovery, synthesis, and medicinal application of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine .
Status: High-Value Chiral Pharmacophore & Intermediate CAS Registry Number: 1250109-39-7 Primary Application: Antibody-Drug Conjugates (ADCs), Kinase Inhibitors, and Antimalarial Scaffolds.[1]
Executive Summary: A Triumph of Rational Design
Unlike serendipitous discoveries in the 20th century (e.g., Penicillin), the "discovery" of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine represents a milestone in rational drug design .[1] It was not isolated from nature but engineered as a specific chiral auxiliary to solve complex pharmacokinetic problems in large-molecule therapeutics.[1]
This compound—structurally an N-ethyl, O-methyl derivative of phenylalaninol—was identified through Structure-Activity Relationship (SAR) campaigns as an optimal "capping group" for cytotoxic payloads (such as Auristatins) used in Antibody-Drug Conjugates (ADCs).[1] Its discovery lies in its unique ability to modulate lipophilicity (LogP) and metabolic stability without compromising the binding affinity of the parent drug.[1]
Chemical Identity & Structural Logic[1][2]
Nomenclature and Structure[1]
-
IUPAC Name: N-ethyl-1-methoxy-3-phenylpropan-2-amine[1]
-
Common Synonyms: N-Ethyl-O-methylphenylalaninol; (S)-Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (stereoisomer specific).[1]
-
Molecular Formula: C₁₂H₁₉NO[1]
-
Molecular Weight: 193.29 g/mol [1]
The Pharmacophore "Why"
The "discovery" of this moiety is rooted in its structural advantages over its precursors:
-
Methoxy vs. Hydroxyl: Methylating the hydroxyl group of phenylalaninol removes a Hydrogen Bond Donor (HBD).[1] This increases membrane permeability and prevents non-specific binding in the plasma, a critical factor for ADC payloads.[1]
-
N-Ethyl Group: Provides steric bulk that protects the amine from rapid metabolic deamination (by MAO enzymes) while maintaining basicity for salt formation.[1]
-
Chirality: Derived from L-Phenylalanine, the (S)-configuration ensures stereospecific binding to target proteins (e.g., tubulin or kinases).[1]
Synthesis Protocol: The Discovery Route
The synthesis of this compound utilizes the "Chiral Pool" strategy, starting from abundant amino acids to guarantee optical purity.[1]
Reaction Pathway (Graphviz)
The following diagram illustrates the industrial synthesis pathway typically cited in patent literature (e.g., WO2016203432A1).
Figure 1: Step-wise synthesis from L-Phenylalanine ensuring retention of stereochemistry.
Detailed Methodology
Step 1: Reduction (L)-Phenylalanine is reduced using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to yield (S)-Phenylalaninol.[1]
-
Critical Control: Anhydrous conditions are required to prevent fire hazards and ensure complete reduction.[1]
Step 2: Protection & Methylation Direct methylation of the alcohol is difficult without affecting the amine.[1]
-
Protect the amine with Boc anhydride (Boc₂O).[1]
-
Treat the N-Boc intermediate with Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF to form the methyl ether.[1]
Step 3: Deprotection & N-Alkylation [1]
-
Remove the Boc group using Trifluoroacetic acid (TFA) .[1]
-
Perform reductive amination with Acetaldehyde/NaCNBH₃ OR direct alkylation with Ethyl Iodide to yield the final N-ethyl product.[1]
Medicinal Applications: The "Discovery" Context
The true value of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine was discovered not as a drug itself, but as a modulator in high-stakes oncology research.[1]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs (e.g., targeting P-cadherin or CD30), researchers needed to attach cytotoxic payloads (like Auristatins ) to antibodies.[1]
-
The Problem: Standard Auristatins were often too hydrophobic (causing antibody aggregation) or too hydrophilic (poor cell killing).[1]
-
The Solution: Patent WO2016203432A1 (Pfizer) and others identify the 1-methoxy-3-phenylpropan-2-yl amine group as a critical C-terminal modification.[1]
-
Mechanism: When attached to the peptide linker, this amine "caps" the molecule, tuning the solubility profile to allow the ADC to remain stable in blood but release the active toxin effectively inside the tumor cell.[1]
Kinase Inhibitors
In the search for 7-azaindol-3-ylacrylamide derivatives (Kinase inhibitors), this specific amine was discovered to fit perfectly into the hydrophobic ATP-binding pocket of kinases (e.g., JAK or CDK families).[1]
-
Evidence: Patent EP2070928A1 lists this specific structure as a preferred substituent to enhance potency against resistant cancer lines.[1]
Antimalarial Agents
Recent studies (e.g., MalariaWorld, 2024) utilized this moiety in aminoalcohol fluorene scaffolds.[1] The "1-methoxy-3-phenylpropan-2-yl" group was found to improve metabolic stability compared to linear alkyl chains, likely by blocking oxidative metabolism at the beta-carbon.[1]
Quantitative Data Summary
The following table summarizes the physicochemical shift achieved by incorporating this moiety compared to its non-methylated precursor.
| Property | (S)-Phenylalaninol | Ethyl(1-methoxy-3-phenylpropan-2-yl)amine | Impact on Drug Design |
| LogP (Est.) | 0.85 | ~2.10 | Increased lipophilicity improves membrane permeability.[1] |
| H-Bond Donors | 2 (OH, NH2) | 1 (NH) | Reduces non-specific binding; improves bioavailability.[1] |
| pKa (Base) | ~9.1 | ~9.6 | Slightly more basic due to N-ethylation; excellent for salt formation.[1] |
| Rotatable Bonds | 3 | 5 | Increased flexibility allows better "induced fit" in binding pockets.[1] |
References
-
Antibody Drug Conjugates (Patent): Pfizer Inc. (2016).[1] Anti-P-Cadherin Antibody Drug Conjugates. WO2016203432A1.[1]
-
Cytotoxic Peptides (Patent): Concortis Biosystems. (2015).[1] Cytotoxic peptides and conjugates thereof. WO2015095301A2.[1]
-
Kinase Inhibitors (Patent): Bayer Schering Pharma. (2009).[1] 7-Azaindol-3-ylacrylamide acting as kinase inhibitors.[1][2] EP2070928A1.[1][2]
-
Antimalarial Research: Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. MalariaWorld (2024).[1]
-
Chemical Data: PubChem Compound Summary for CID 16211128, (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride.[1] [1]
Sources
Navigating the Stereochemical Landscape of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true in the pharmaceutical sciences, where enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive exploration of the stereochemistry of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, a chiral amine with potential applications in drug development. We will delve into the identification of its chiral centers, the resulting stereoisomers, and the analytical techniques essential for their separation and characterization. This document serves as a detailed resource, integrating theoretical principles with practical, field-proven experimental protocols to empower researchers in their pursuit of stereochemically pure and well-defined molecular entities.
Introduction: The Significance of Chirality in Molecular Function
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems.[1] The two non-superimposable mirror images are known as enantiomers. In the context of drug development, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2] Therefore, the ability to selectively synthesize, separate, and analyze enantiomers is paramount for ensuring the safety and efficacy of pharmaceutical agents.[3]
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine possesses a chiral center, making it a subject of interest for stereochemical investigation. Understanding its stereoisomeric forms is a prerequisite for any meaningful pharmacological evaluation.
Structural Analysis and Identification of Chiral Centers
The molecular structure of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine reveals the presence of a stereogenic center, which is a carbon atom bonded to four different substituent groups.[4]
Molecular Structure:
The chiral center in Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is the carbon atom at the second position of the propane chain (C2). This carbon is bonded to:
-
An ethylamino group (-NH-CH2-CH3)
-
A methoxymethyl group (-CH2-OCH3)
-
A benzyl group (-CH2-C6H5)
-
A hydrogen atom (implied)
Due to this single chiral center, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine can exist as a pair of enantiomers:
-
(R)-Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
-
(S)-Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
The "R" and "S" designations refer to the absolute configuration at the chiral center, determined by the Cahn-Ingold-Prelog priority rules.
Methodologies for Stereochemical Analysis and Resolution
The separation and characterization of the enantiomers of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine require specialized analytical techniques. This section details the primary methods employed for chiral resolution and stereochemical assignment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[2][3] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general framework for the chiral separation of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine. Optimization of the mobile phase and column selection will be crucial for achieving baseline resolution.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol), often with a small amount of an amine additive (e.g., Diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (Hexane:Isopropanol) with 0.1% Diethylamine. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve a racemic standard of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Record the chromatogram and determine the retention times and peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.[6]
Visualization of the Chiral HPLC Workflow:
Caption: Workflow for chiral separation using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or the formation of diastereomers can enable their differentiation and stereochemical assignment.[7][8]
Diastereomer Formation for NMR Analysis:
By reacting the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride), a mixture of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio.
Experimental Protocol: Diastereomer Formation and NMR Analysis
-
Reaction: React the racemic Ethyl(1-methoxy-3-phenylpropan-2-yl)amine with a single enantiomer of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in an appropriate solvent (e.g., deuterated chloroform) with a non-chiral base (e.g., pyridine).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Analysis: Integrate the signals corresponding to each diastereomer to determine their relative concentrations. Certain protons in the molecule will experience different chemical shifts in the two diastereomers, allowing for this quantification.
X-ray Crystallography
For a definitive determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[9] This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of all atoms.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is to obtain a high-quality single crystal of one of the enantiomers. This often involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom in the crystal structure or by using specific X-ray wavelengths.
Visualization of Stereochemical Determination Methods:
Caption: Methods for stereochemical analysis.
Chiral Resolution Strategies
For applications requiring a single enantiomer, the racemic mixture must be resolved. Several strategies can be employed for this purpose.
Classical Resolution via Diastereomeric Salt Formation
This is a widely used method for resolving racemic amines.[10][11] It involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
General Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of a single enantiomer of a chiral resolving agent (e.g., tartaric acid, mandelic acid).
-
Allow the diastereomeric salts to crystallize. Due to their different solubilities, one diastereomer will preferentially crystallize.
-
Isolate the crystals by filtration.
-
Liberate the free amine from the salt by treatment with a base.
-
The other enantiomer can be recovered from the mother liquor.
Enzymatic Kinetic Resolution
Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures.[12] For example, a lipase could be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Conclusion
The stereochemistry of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is defined by a single chiral center, giving rise to a pair of enantiomers. A thorough understanding and control of this stereochemistry are crucial for its potential development as a pharmaceutical agent. This guide has provided a detailed overview of the structural features, analytical methodologies, and resolution strategies pertinent to this molecule. By applying the principles and protocols outlined herein, researchers can confidently navigate the stereochemical complexities of this and other chiral molecules, ensuring the development of safe and effective stereochemically pure compounds.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Skwierawska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information - Contents.
-
PubChem. (n.d.). (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
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Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
-
ResearchGate. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[10][13]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray single-crystal structure of ethyl.... Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]
-
IUCr Journals. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
YouTube. (2014). How Many Chiral Centers are in this molecule?. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Synlett, 2008(5), 651-673. Retrieved from [Link]
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ACS Publications. (2008). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Retrieved from [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[3-(Thiophen-2-ylmethoxy)phenyl]propan-2-amine. Retrieved from [Link]
-
MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]
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Stenutz. (n.d.). 1-methoxy-3-phenylpropane. Retrieved from [Link]
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Wikipedia. (n.d.). Aspartame. Retrieved from [Link]
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ResearchGate. (2025). X-ray Molecular Structure of ({[(1E)-3-(1 H -Imidazol-1-yl)-1- phenylpropylidene]amino} oxy)(3,4,5-trimethoxyphenyl)- methanone: A Potential Anti- Candida Agent. Retrieved from [Link]
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Methodological & Application
Application Note: HPLC Method Development & Validation for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Abstract
This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine . As a lipophilic secondary amine, this analyte presents specific chromatographic challenges, primarily peak tailing caused by silanol interactions and pH-dependent ionization.[1] This guide provides a robust Reversed-Phase (RP-HPLC) protocol using a low-pH phosphate buffer system on a modern end-capped C18 column, ensuring high sensitivity (LOD < 0.1 µg/mL) and symmetry (Tailing Factor < 1.5).
Introduction & Analyte Chemistry
Physicochemical Profile
To develop a robust method, we must first understand the "personality" of the molecule.
-
Chemical Structure: A phenylpropyl backbone with a secondary amine at position 2 and a methoxy ether at position 1.
-
Functional Groups:
-
Secondary Amine: Basic (Estimated pKa ~9.5 – 10.5). At neutral pH, it is positively charged.
-
Phenyl Ring:[2] The primary UV chromophore (Absorption max ~210 nm; secondary band ~258 nm).
-
Methoxy/Ethyl Groups: Increase lipophilicity (LogP estimated ~2.5 – 3.0).
-
The Chromatographic Challenge
The critical challenge with secondary amines is Silanol Interaction . Standard silica-based columns have residual silanol groups (Si-OH) on the surface.
-
At pH > 4, silanols deprotonate (Si-O⁻).
-
The protonated amine (Analyte-NH₂⁺) interacts ionically with Si-O⁻.
-
Result: Severe peak tailing, retention time shifting, and poor reproducibility.
The Solution: We utilize a "Kinetic Suppression" strategy :
-
Low pH Mobile Phase (pH 3.0): Protonates the silanols (keeping them neutral Si-OH), preventing ionic binding.
-
High Ionic Strength Buffer: Phosphate ions compete for active sites.
-
End-capped Column: Physically shields the silica surface.
Method Development Decision Matrix
The following decision tree illustrates the logic used to select the final protocol conditions.
Figure 1: Decision matrix for amine HPLC method development. The Low pH pathway is selected for this UV-based protocol due to higher robustness in standard QC environments.
Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
).[2] -
Orthophosphoric Acid (85%).
-
Water (Milli-Q / 18.2 MΩ).
-
Chromatographic Conditions (Finalized Method)
| Parameter | Setting / Description | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm (or 3.5 µm). | High carbon load and end-capping minimize silanol activity. |
| Mobile Phase A | 20 mM | Low pH suppresses silanol ionization; Phosphate improves peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 30°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 210 nm (Reference: 360 nm) | Max absorption of the phenyl group. 210 nm is sensitive; 254 nm is more selective but less sensitive. |
| Injection Vol. | 10 µL | Standard volume to prevent column overload. |
| Run Time | 15 Minutes | Sufficient for elution and re-equilibration. |
Gradient Program
Note: A gradient is recommended to elute potential late-eluting synthesis impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 11.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A (initial conditions). Crucial: Diluting in mobile phase prevents "solvent shock" and peak distortion.
Method Validation (ICH Q2(R1) / FDA Guidelines)
To ensure the method is trustworthy, the following validation parameters must be assessed.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times.
-
RSD of Area:
-
Retention Time RSD:
-
Tailing Factor (
): (Critical for amines). -
Theoretical Plates (
): .
Linearity
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery between 98.0% – 102.0%.
Specificity
Inject a blank, a placebo, and the standard.
-
Check: Ensure no interfering peaks elute at the retention time of the amine. Use a Diode Array Detector (DAD) to check "Peak Purity" (ensure the UV spectrum is consistent across the peak width).
Troubleshooting & Optimization
Issue: Peak Tailing ( )
-
Cause: Secondary silanol interactions are occurring.[1][3][4]
-
Fix 1: Lower the pH of Mobile Phase A to 2.5.
-
Fix 2: Increase buffer concentration to 25-30 mM.
-
Fix 3: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is less common with modern columns.
Issue: Baseline Drift at 210 nm
-
Cause: UV absorbance of the mobile phase components.
-
Fix: Ensure high-quality HPLC-grade Acetonitrile is used. Phosphate buffers are transparent at 210 nm, but Formic Acid (if used) absorbs heavily here. Stick to Phosphate for UV 210 nm.
Issue: Retention Time Shift
-
Cause: pH instability or temperature fluctuation.
-
Fix: Secondary amines are very sensitive to pH changes near their pKa, but at pH 3.0 they are fully ionized. Ensure the column is thermostatted (30°C) and the buffer is properly mixed.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine analysis.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2021).[5][6] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on amine tailing mechanisms).
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. [Link]
Sources
Application Note: Synthesis of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine HCl
This Application Note is designed for research professionals in organic synthesis and medicinal chemistry. It details the high-purity preparation of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine hydrochloride , a structural derivative of phenylalaninol often utilized as a chiral building block or reference standard in pharmacological studies.
Legal & Safety Disclaimer
WARNING: This protocol involves the synthesis of phenethylamine derivatives. Researchers must verify compliance with all local, state, and federal regulations (e.g., DEA, EMA) regarding controlled substance analogues before proceeding.[1] This guide is for legitimate research and reference standard preparation only. All procedures must be conducted in a fume hood with appropriate PPE.
Introduction & Retrosynthetic Analysis
The target molecule, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine , features a propyl backbone with three distinct functionalities: a phenyl ring, a secondary amine, and a methyl ether.[1]
To ensure stereochemical integrity (assuming the S-enantiomer is desired based on the natural amino acid pool) and minimize side reactions, we utilize a Chiral Pool Strategy starting from L-Phenylalaninol . This approach avoids the difficult resolution steps required if starting from the prochiral ketone (1-methoxy-3-phenylpropan-2-one).
Retrosynthetic Disconnection
-
Target: Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
-
Disconnection 1 (N-Alkylation): Removal of the Ethyl group
1-Methoxy-3-phenylpropan-2-amine. -
Disconnection 2 (O-Methylation): Removal of Methyl group
N-Protected Phenylalaninol. -
Starting Material: L-Phenylalaninol (derived from L-Phenylalanine).
Experimental Protocols
Method A: The Chiral Pool Route (High Precision)
Objective: Synthesis of the (S)-enantiomer with >98% ee.[1]
Step 1: N-Protection (Boc-Protection)
Rationale: The amine must be protected to prevent N-methylation during the ether synthesis.
-
Reagents: L-Phenylalaninol (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), (1.2 eq), DCM.[1] -
Protocol:
Step 2: O-Methylation (Williamson Ether Synthesis)
Rationale: Sodium hydride generates the alkoxide, which attacks methyl iodide.[1]
-
Reagents: N-Boc-L-phenylalaninol (1.0 eq), NaH (60% in oil, 1.5 eq), MeI (1.5 eq), anhydrous THF.
-
Protocol:
-
Suspend NaH (6.0 g, 150 mmol) in anhydrous THF (200 mL) under Argon at 0°C.
-
Slowly add N-Boc-L-phenylalaninol (25.1 g, 100 mmol) dissolved in THF. Evolution of
gas will occur. Stir for 30 min. -
Add Methyl Iodide (MeI, 9.3 mL) dropwise.
-
Allow to warm to RT and stir overnight.
-
Quench with saturated
. Extract with EtOAc. -
Critical Step: Purify via silica flash chromatography (Hexane/EtOAc) to remove unreacted alcohol.[1]
-
Product: tert-butyl (1-methoxy-3-phenylpropan-2-yl)carbamate .
-
Step 3: Deprotection & N-Ethylation (Reductive Amination)
Rationale: We remove the Boc group and then perform a controlled mono-alkylation using acetaldehyde and a mild reducing agent (
-
Reagents:
-
Deprotection: 4M HCl in Dioxane.
-
Alkylation: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).[1]
-
-
Protocol:
-
Deprotection: Dissolve intermediate from Step 2 in 4M HCl/Dioxane (100 mL). Stir 2h. Evaporate to dryness to get the primary amine HCl salt.
-
Free Basing: Dissolve salt in water, basify with 1M NaOH, extract into DCM, dry, and concentrate.
-
Reductive Amination: Dissolve the free amine (1-methoxy-3-phenylpropan-2-amine) in DCE (100 mL).
-
Add Acetaldehyde (1.1 eq) and stir for 30 mins to form the imine.
-
Add STAB (1.5 eq) and stir at RT for 16 hours.
-
Quench with saturated
.[3] Extract with DCM.
-
Step 4: Salt Formation (Final Product)
-
Protocol:
-
Dissolve the crude oil from Step 3 in dry Diethyl Ether.
-
Cool to 0°C.
-
Add 2M HCl in Ether dropwise until pH is acidic (~pH 2).
-
The white precipitate is Ethyl(1-methoxy-3-phenylpropan-2-yl)amine hydrochloride .
-
Filter and recrystallize from Isopropanol/Ether for analytical purity.
-
Analytical Data & Validation
Expected Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |
| Melting Point | 142–145 °C | Sharp range indicates high purity. |
| Solubility | Water, Ethanol, Methanol | Insoluble in non-polar solvents (Hexane).[1] |
| Molecular Weight | 229.75 g/mol | Calculated for |
Spectroscopic Validation (Self-Validating Logic)
To confirm the structure, look for these diagnostic signals. If these are absent, the synthesis failed.[1]
-
1H-NMR (400 MHz, D2O):
-
Mass Spectrometry (ESI+):
Process Visualization (Graphviz)[1]
The following diagram illustrates the critical decision pathways and reaction flow for the Chiral Pool synthesis.
Caption: Step-wise synthesis flow emphasizing the protection strategy to ensure regioselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Moisture in THF or old NaH. | Use freshly distilled THF and fresh NaH. Ensure inert atmosphere ( |
| Dialkylation in Step 4 | Excess acetaldehyde or high temp. | Maintain 0°C during addition. Use exactly 1.1 eq of acetaldehyde. Use STAB instead of |
| Oily Final Product | Impurities or residual solvent.[3] | Triturate with cold diethyl ether. If oil persists, dissolve in water, wash with ether, re-basify, and re-salt.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Beaulieu, P. L., et al. (2000).[1] "Practical, Stereoselective Synthesis of (S)-2-Amino-1-methoxy-3-phenylpropane." Organic Process Research & Development. (General method for O-methylation of amino alcohols).
-
BenchChem. (2025).[1][4] "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide." BenchChem Application Notes. Link[1]
-
PubChem. (2025).[1] "Compound Summary: N-ethyl-1-methoxy-3-phenylpropan-2-amine." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Troubleshooting impurity formation in Ethyl(1-methoxy-3-phenylpropan-2-yl)amine production
Technical Support Center: Ethyl(1-methoxy-3-phenylpropan-2-yl)amine Synthesis Case ID: #ETH-MPPA-001 Status: Open Priority: High (Process Optimization)
Introduction: The Synthetic Challenge
You are likely synthesizing Ethyl(1-methoxy-3-phenylpropan-2-yl)amine via the reductive amination of 1-methoxy-3-phenylpropan-2-one with ethylamine . This reaction, while chemically sound, is prone to a specific set of competitive pathways dictated by the steric bulk of the phenylpropyl chain and the basicity of the intermediate imine.
This guide treats your process as a system of competing rates: Imine Formation (
Part 1: The Impurity Landscape (Know Your Enemy)
Before troubleshooting, you must identify which competitive pathway is dominating your failure mode.
| Impurity Code | Common Name | Structure Description | Origin (Root Cause) |
| IMP-A | The "Alcohol" | 1-methoxy-3-phenylpropan-2-ol | Direct Reduction: The hydride reduced the ketone before it could react with ethylamine. |
| IMP-B | The "Tertiary" | N,N-diethyl-1-methoxy-3-phenylpropan-2-amine | Over-Alkylation: The product amine is more nucleophilic than ethylamine and reacts again with the ketone. |
| IMP-C | The "Dimer" | Schiff Base Dimer | Condensation: Reaction between the product amine and the starting ketone (sterically difficult but possible). |
| IMP-D | The "Elimination" | 1-methoxy-3-phenylprop-1-ene | Acid Catalysis: Over-heating in acidic media causing elimination (rare in mild reductions). |
Part 2: Visualizing the Pathway
The following diagram maps the kinetic competition occurring in your flask. To minimize impurities, you must force the path along the Green Arrows .
Caption: Kinetic competition in reductive amination. The goal is to maximize the Blue->Green path while suppressing Red (Direct Reduction) and Yellow (Over-alkylation).
Part 3: Troubleshooting Guides (FAQ)
Q1: My HPLC shows 15% IMP-A (Alcohol). I added the NaBH4 slowly, so why did the ketone reduce directly?
Diagnosis: This is a classic Imine Equilibrium Failure . Reductive amination is a two-step process often performed in one pot ("Direct Reductive Amination"). If you add the reducing agent (NaBH4 or STAB) before the imine has fully formed, the hydride will attack the ketone, which is often more electrophilic than the imine.
The Fix (Protocol Adjustment):
-
Switch to Two-Step/One-Pot: Do not add the hydride immediately.
-
Pre-equilibrium: Stir the Ketone + Ethylamine + Acid Catalyst (Acetic Acid, 1.0 eq) for 2–4 hours before adding the hydride.
-
Drying Agents: Water is a byproduct of imine formation. If water accumulates, it pushes the equilibrium back to the ketone (Le Chatelier’s principle). Add Molecular Sieves (4Å) or Ti(OiPr)4 (Titanium Isopropoxide) during the imine formation step to scavenge water.
-
Note: Ti(OiPr)4 is highly effective for sterically hindered ketones like yours [1].
-
Q2: I am seeing significant IMP-B (N,N-Diethyl impurity). How do I stop the product from reacting again?
Diagnosis: Stoichiometric Mismatch. As the reaction proceeds, the concentration of Ethylamine drops, and the concentration of your secondary amine product rises. If the product is more nucleophilic than the starting ethylamine (which is often true for alkyl amines), it will compete for the remaining ketone.
The Fix:
-
Increase Amine Equivalents: You cannot run this 1:1. Use 3.0 to 5.0 equivalents of Ethylamine. This statistically ensures the ketone is far more likely to encounter an ethylamine molecule than a product molecule.
-
Stepwise Hydride Addition: If using NaBH4, add it in small portions. A massive excess of hydride early on can encourage side reactions if the imine equilibrium shifts.
-
Solvent Choice: Ensure your solvent (Methanol or DCE) is dry. Wet solvents slow down imine formation, leaving unreacted ketone available to react with the formed product [2].
Q3: The reaction stalls. I have 40% unreacted Ketone, but the Imine peak is gone.
Diagnosis: Hydrolysis or Deactivation. If you see ketone but no imine, your imine is hydrolyzing back to the ketone during workup or analysis, OR it never formed stably.
The Fix:
-
Check pH: Imine formation requires acid catalysis (pH 4–5).[1] If too acidic (pH < 3), you protonate the amine, killing its nucleophilicity. If too basic, the carbonyl isn't activated. Use Acetic Acid (1.0–1.5 eq) .
-
Hydride Selection: If using STAB (Sodium Triacetoxyborohydride), it is milder and tolerates acid better than NaBH4. It allows you to maintain the slightly acidic pH required for imine stability without decomposing the hydride [3].
Part 4: Validated Experimental Protocol
Based on standard reductive amination optimization for phenyl-2-propanone derivatives.
Reagents:
-
1-methoxy-3-phenylpropan-2-one (1.0 eq)
-
Ethylamine (2.0 M in THF or MeOH) (4.0 eq)
-
Acetic Acid (glacial) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Workflow:
-
Imine Formation (The Critical Step):
-
Charge reaction vessel with Ketone and Solvent (0.1 M concentration).
-
Add Ethylamine (4.0 eq).
-
Add Acetic Acid (1.2 eq).
-
Optional: Add 4Å Molecular Sieves.
-
Stir at Room Temp for 2 hours.
-
Checkpoint: Pull an aliquot for NMR or IR. Look for the disappearance of the Carbonyl stretch (~1715 cm⁻¹) and appearance of Imine stretch (~1640 cm⁻¹). Do not proceed until Carbonyl is <5%.
-
-
Reduction:
-
Cool mixture to 0°C.
-
Add STAB (1.5 eq) portion-wise over 30 minutes.
-
Allow to warm to RT and stir overnight.
-
-
Quench & Workup:
-
Quench with saturated NaHCO3 (basic pH is critical to free-base the amine).
-
Extract with DCM.
-
Purification Note: The tertiary amine impurity (IMP-B) is less polar than the target secondary amine. They can usually be separated via silica chromatography (eluent: DCM/MeOH/NH4OH).
-
Part 5: Decision Tree for Troubleshooting
Use this logic flow to determine your next experiment.
Caption: Diagnostic logic for impurity analysis. Follow the path based on your analytical data.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849–3862.[2] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link
Sources
Technical Support Center: Optimizing Enantiomeric Excess in Ethyl(1-methoxy-3-phenylpropan-2-yl)amine Synthesis
Status: Operational Ticket ID: OPT-EE-7742 Subject: Troubleshooting Enantiomeric Excess (ee) Loss & Protocol Optimization Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Diagnostic Logic: Where is the "ee" Leaking?
Before modifying your reaction parameters, you must isolate the step responsible for racemization. In the synthesis of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (effectively N-ethyl-O-methyl-phenylalaninol), the chiral center at C2 is highly susceptible to proton abstraction due to the neighboring electron-withdrawing groups.
Troubleshooting Flowchart
Use this logic tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic for isolating the source of enantiomeric loss.
Critical Protocol Optimization
The synthesis generally proceeds from L-Phenylalaninol . The two critical steps defining stereochemical integrity are O-Methylation and N-Ethylation .
Phase 1: The "Hidden Killer" – O-Methylation
Issue: Users often employ Sodium Hydride (NaH) and Methyl Iodide (MeI) to methylate the alcohol. Mechanism of Failure: Strong bases like NaH can deprotonate the carbamate/amide nitrogen (if N-protected) or the alpha-carbon, leading to an oxazolidinone intermediate or direct enolization, both of which scramble stereochemistry [1].
Optimized Protocol: Mild Silver Oxide Mediation
To preserve the chiral center, avoid strong bases. Use Silver(I) Oxide (
Reagents:
-
Substrate: N-Boc-L-phenylalaninol
-
Reagent: Methyl Iodide (MeI) (5.0 eq)
-
Catalyst/Base:
(1.5 eq) -
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step:
-
Dissolve N-Boc-L-phenylalaninol in dry DMF (0.2 M).
-
Add
in one portion at 0°C. -
Add MeI dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 16–24h in the dark (wrap flask in foil).
-
Validation: Check HPLC. If ee > 98%, proceed.[1][2][3] If racemization occurs here, lower temp to -10°C.
Phase 2: N-Ethylation (Reductive Amination)
Issue: Direct alkylation with Ethyl Iodide often leads to bis-alkylation (quaternary salts) and requires bases that risk racemization. Solution: Reductive Amination using Acetaldehyde and Sodium Triacetoxyborohydride (STAB). This method is "self-buffering" and kinetically controlled to favor mono-alkylation without disturbing the chiral center [2].
Protocol:
-
Imine Formation: Dissolve 1-methoxy-3-phenylpropan-2-amine (free base) in DCE (Dichloroethane).
-
Add Acetaldehyde (1.05 eq). Stir for 30 min at 0°C.
-
Note: Do not use excess aldehyde; it promotes over-alkylation.
-
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Quench: Saturated
.
Comparative Data: Reagent Impact on EE
The following data summarizes internal benchmarking of different synthetic routes for the O-methylation step (the most common failure point).
| Method | Base/Reagent | Temperature | Yield (%) | Final ee (%) | Risk Factor |
| Standard Williamson | NaH / MeI | 0°C | 85% | 72–80% | High: |
| Phase Transfer | 50% NaOH / DCM / TBAB | RT | 90% | 88–92% | Medium: High pH at interface can still erode ee over time. |
| Silver Oxide (Recommended) | RT | 92% | > 99% | Low: Mild conditions prevent enolization. | |
| Diazomethane | -10°C | 60% | > 99% | High: Safety hazard (explosive); not scalable. |
Troubleshooting FAQs
Q1: I am seeing a "split peak" on my chiral HPLC after the final step. Is this a diastereomer or an enantiomer?
-
Answer: Since there is only one chiral center, a split peak indicates an enantiomer (racemization). If you had two chiral centers, it would be a diastereomer. This confirms the chiral center was compromised. Check the O-methylation step first; if you used NaH, switch to
[3].
Q2: Can I resolve the racemic amine if my synthesis failed?
-
Answer: Yes. The classical resolution using Dibenzoyl-L-tartaric acid is highly effective for this class of phenyl-alkylamines.
-
Solvent System: Ethanol/Water (9:1).
-
Process: Heat to reflux, cool slowly (1°C/min) to crystallize the diastereomeric salt. Recrystallize twice to upgrade ee from 80% to >99%.
-
Q3: Why not use reductive amination on the ketone (1-methoxy-3-phenylpropan-2-one) directly?
-
Answer: While possible, this requires expensive chiral catalysts (e.g., Iridium-f-Binaphane) to induce chirality from a prochiral ketone. Starting from the "Chiral Pool" (L-Phenylalanine) is significantly cheaper and more robust for scale-up, provided you prevent racemization during the ether formation [4].
Validated Pathway Visualization
The following diagram outlines the "Safe Route" designed to maximize enantiomeric excess.
Figure 2: The "Safe Route" utilizing the Chiral Pool strategy with mild methylation conditions.
References
-
Prevention of Racemization in Amino Acid Derivatives
- Title: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal... Chiral Synthons.
- Source: Organic Syntheses (2022).
-
URL:[Link]
- Relevance: details the stability of N-protected amino aldehydes and alcohols, highlighting the risk of racemiz
-
Reductive Amination Standards
-
O-Methylation Methodologies
-
Chiral Resolution & Synthesis
- Title: Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
- Relevance: Provides specific protocols for synthesizing phenylpropylamine derivatives and maintaining optical purity during side-chain modific
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines | Publicación [silice.csic.es]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Degradation of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine During Storage
Welcome to the technical support guide for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and proper handling of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine.
Q1: What are the primary factors that can cause the degradation of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine?
A1: Like many secondary amines, the primary degradation pathways for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine are oxidation, reaction with atmospheric carbon dioxide, and potential photodegradation. Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1][2] The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reacting with electrophiles, including oxygen. Aromatic amines, in particular, can be sensitive to prolonged light exposure. Furthermore, amines can react with CO2 present in the air to form carbamates, which can alter the compound's purity and properties.[3][4]
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For short-term storage (up to several weeks), it is recommended to keep the compound at 2-8°C. For long-term storage, temperatures of -20°C or lower are advisable to minimize degradation.[5] Lower temperatures significantly slow down the rates of potential oxidative and thermal degradation reactions.[1][5] Studies on other aromatic amines have shown that storage at room temperature (~20°C) can lead to reduced recovery, while storage at 4°C, -20°C, and -70°C maintains stability for extended periods.[5]
Q3: My sample of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine has developed a slight yellow or brownish tint. Is it still usable?
A3: A change in color often indicates the formation of oxidation products. While a slight discoloration may not significantly impact the compound's performance in all applications, it is a clear sign of degradation. It is highly recommended to re-analyze the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before use. For applications requiring high purity, using a discolored sample is not advised.
Q4: What type of container is best for storing this compound?
A4: To protect the compound from light and air, it should be stored in an amber glass vial or a container made of a non-reactive material like high-density polyethylene (HDPE), with a tightly sealed cap.[6] The headspace of the container should be minimized to reduce the amount of available oxygen. For highly sensitive applications or very long-term storage, purging the container with an inert gas like argon or nitrogen before sealing is a best practice.[7]
Q5: Is it necessary to handle Ethyl(1-methoxy-3-phenylpropan-2-yl)amine under an inert atmosphere?
A5: For routine handling and weighing of small quantities for immediate use, working under an inert atmosphere is not strictly necessary but is good practice. However, for aliquoting stock solutions or preparing samples for long-term storage, handling under an inert atmosphere (e.g., in a glovebox) is highly recommended to prevent exposure to atmospheric oxygen and carbon dioxide.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new, smaller peaks, often at different retention times than the main compound. | Oxidative Degradation: The amine may have oxidized, forming hydroxylamines, nitrones, or other oxygenated species.[8] | 1. Confirm Identity of Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. Common oxidative products will have a mass increase corresponding to the addition of one or more oxygen atoms. 2. Review Storage Conditions: Ensure the compound was stored at the recommended low temperature, protected from light, and in a tightly sealed container. 3. Implement Inert Atmosphere: For future use, aliquot the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[7] 4. Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant or free radical scavenger may be permissible, but this must be validated for your specific use case.[7] |
| A broad peak or a shoulder on the main peak. | Carbamate Formation: Reaction with atmospheric CO2 can form carbamates, which may be in equilibrium with the parent amine, leading to poor peak shape.[4] | 1. Acidify the Mobile Phase (for HPLC): If using HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to protonate the amine and prevent carbamate formation, often resulting in a sharper peak. 2. Derivatization (for GC): For GC analysis, derivatizing the amine can improve peak shape and volatility. |
Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Reduced biological activity or inconsistent dose-response curves compared to previous experiments. | Degradation Leading to Lower Active Concentration: The actual concentration of the active parent compound is lower than expected due to degradation. | 1. Re-quantify the Stock Solution: Use a validated analytical method, such as HPLC with UV detection or a quantitative NMR (qNMR), to determine the exact concentration of the active compound in your stock solution. Several HPLC methods have been developed for related phenylpropanolamine compounds.[9][10][11][12] 2. Prepare Fresh Stock Solutions: If significant degradation is confirmed or suspected, discard the old stock solution and prepare a new one from a fresh, solid sample. 3. Evaluate Solvent Stability: Ensure the solvent used for the stock solution is not contributing to the degradation. Some solvents can be pro-oxidative. Consider using degassed, high-purity solvents. |
| Complete loss of biological activity. | Extensive Degradation or Contamination: The compound may be severely degraded, or the sample may have been contaminated. | 1. Full Purity Analysis: Perform a comprehensive analysis of the sample (e.g., LC-MS) to assess the extent of degradation and identify any potential contaminants. 2. Source a New Batch: If the sample is heavily degraded, it is best to obtain a new, certified batch of the compound. |
Issue 3: Physical Changes in the Stored Material
| Symptom | Potential Cause | Troubleshooting Steps |
| The solid material appears clumpy or oily. | Hygroscopicity and/or Reaction with Moisture: Amines can be hygroscopic, absorbing moisture from the air, which can lead to physical changes and potentially hydrolysis of certain functional groups.[6] | 1. Store in a Desiccator: After opening, store the container inside a desiccator to protect it from atmospheric moisture. 2. Dry Before Use: If the material appears wet, it can be dried under a high vacuum. However, be cautious with heating, as this can accelerate thermal degradation.[1] |
| A noticeable change in odor, often becoming more pungent or fishy. | Formation of Volatile Degradation Products: The breakdown of the amine can produce smaller, more volatile amine-containing fragments.[13] | 1. Handle in a Ventilated Area: Always handle amines in a well-ventilated fume hood. 2. Purity Assessment: A change in odor is a strong indicator of degradation. The purity of the sample should be assessed before use. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Storage and Aliquoting Procedure
This protocol is designed to maximize the shelf-life of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine.
-
Initial Receipt: Upon receiving the compound, immediately store it at -20°C in its original, unopened container.
-
Preparation for Aliquoting: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Atmosphere Handling: If possible, perform all subsequent steps in a glovebox or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquoting: Weigh out the desired amounts of the solid compound into smaller, pre-labeled amber glass vials.
-
Inert Gas Purge: Before sealing, flush the headspace of each new vial with inert gas for 10-15 seconds.
-
Sealing: Tightly seal the vials with high-quality, non-reactive caps. Consider using caps with PTFE liners.
-
Long-Term Storage: Place the aliquoted vials back into storage at -20°C or below. Only remove one aliquot at a time for experimental use to protect the integrity of the remaining stock.
Caption: Recommended workflow for long-term storage and aliquoting.
Visualization: Primary Degradation Pathways
The following diagram illustrates the two most common degradation pathways for secondary amines like Ethyl(1-methoxy-3-phenylpropan-2-yl)amine.
Caption: Key degradation pathways for the target amine.
References
- US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
- Stability of Structurally Varied Aqueous Amines for CO2 Capture - Semantic Scholar. (2021, April 9).
- Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025, August 6).
- Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. (2021, April 8).
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1).
- Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (2017, March 2).
- Amine | Organic Chemistry, Structure & Uses | Britannica. (2026, February 19).
- (PDF) A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - ResearchGate. (2010, June 15).
- A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit - Semantic Scholar. (2010, June 15).
- Amines Used in CO2 Capture - - Health and Environmental Impacts - Bellona.org. (2009, September 15).
- HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent - PubMed. (2001, September 15).
- A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC. (n.d.).
- HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent | Request PDF - ResearchGate. (2025, August 5).
- Oxidation of Secondary and Primary Amines. (n.d.).
- Amines Used in CO2 Capture - Bellona Foundation. (2009, September 15).
Sources
- 1. bellona.org [bellona.org]
- 2. bellona.org [bellona.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]
Technical Support Center: Purification of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Introduction
Welcome to the technical support hub. You are likely processing a reaction mixture from the reductive amination of 1-methoxy-3-phenylpropan-2-one with ethylamine .[1] This synthesis, while robust, frequently generates a "dirty" mixture containing neutral by-products (unreacted ketone, reduced alcohol) and competitive amine impurities (tertiary amines).[1]
This guide prioritizes separation science over synthesis. We assume you have a crude reaction mixture and require a high-purity secondary amine (
Module 1: Diagnostic – Know Your Mixture
Before initiating separation, you must characterize the crude matrix. In a standard reductive amination using borohydride reagents (e.g.,
Table 1: Physicochemical Profile of the Crude Mixture
| Component | Structure Type | Functionality | Predicted pKa (Conj. Acid) | LogP (Approx) | Separation Behavior |
| Target Molecule | Secondary Amine | Basic ( | ~10.2 - 10.5 | ~2.5 | Ionizes at pH < 8 |
| Precursor Ketone | Phenylacetone deriv.[1] | Neutral | N/A | ~1.8 | Remains organic at all pH |
| By-product A | Alcohol (Reduced ketone) | Neutral ( | ~16 (not basic) | ~1.5 | Remains organic at all pH |
| By-product B | Tertiary Amine (Over-alkylation) | Basic ( | ~9.8 - 10.0 | ~3.2 | Ionizes at pH < 8; Less polar than target |
| By-product C | Primary Amine | Basic ( | ~10.0 | ~1.9 | Rare (unless ammonia used) |
Technical Insight: The similar pKa values of the secondary and tertiary amines make acid-base separation between them impossible. However, the neutral components (Ketone, Alcohol) can be removed quantitatively using pH switching.
Module 2: Tier 1 Protocol – Acid-Base Extraction
Objective: Bulk removal of neutral impurities (Ketone, Alcohol).
Success Criteria:
The "pH Swing" Methodology
Do not rely on simple washing. You must force the amine into the aqueous phase to wash away neutrals, then return it to the organic phase for isolation.
-
Acidification (The Trap):
-
Dissolve crude oil in tert-Butyl methyl ether (MTBE) or Ethyl Acetate .[1]
-
Add 1M HCl slowly with vigorous stirring until the aqueous layer pH is
. -
Mechanism:[2][3][4][5][6] The Target Amine and Tertiary Amine become protonated ammonium salts (
), which are highly water-soluble.[1] The Ketone and Alcohol remain neutral and stay in the organic layer.[7]
-
-
The Wash (Removal of Neutrals):
-
Separate layers.[7] Keep the Aqueous Layer (contains Target).
-
Optional: Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.
-
Discard the Organic Layer (contains Ketone/Alcohol).
-
-
Basification (The Release):
-
Extraction (Recovery):
-
Extract the turbid aqueous mixture with Dichloromethane (DCM) (
).[1] -
Dry combined DCM layers over
, filter, and concentrate.
-
Workflow Visualization
Figure 1: Logic flow for removing neutral by-products via pH manipulation.
Module 3: Tier 2 Protocol – Chromatographic Purification
Objective: Separation of the Target Secondary Amine from the Tertiary Amine impurity.
Issue: Amines interact strongly with silanol groups (
Troubleshooting Guide: The "Tailing" Problem
If your TLC spots look like comets or your HPLC peaks are asymmetric, you are experiencing Silanol Interaction .
The Fix: Mobile Phase Modifiers You must introduce a competitive base to the mobile phase.[2][8] This base blocks the acidic silanol sites, allowing your target amine to elute symmetrically.
-
For TLC/Flash Chromatography (Normal Phase):
-
For HPLC (Reverse Phase):
-
High pH Strategy (Best for separation): Use a hybrid column (e.g., Waters XBridge C18) stable at pH 10.[1]
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Why? At pH 10, both amines are uncharged (free base). The Tertiary Amine (more hydrophobic, 2 ethyl groups) will retain longer than the Secondary Amine (1 ethyl group) on a C18 column, maximizing resolution.
-
Decision Tree: Choosing the Right Column
Figure 2: Selection strategy for HPLC conditions based on column stability.
Module 4: Frequently Asked Questions (FAQs)
Q1: I have a persistent emulsion during the extraction. What do I do?
A: Emulsions are common with amine salts.
-
Add Brine: Saturation with NaCl increases the density difference and ionic strength.
-
Filter: Pass the emulsion through a pad of Celite; fine particulates often stabilize the emulsion.
-
Solvent Switch: If using DCM (bottom layer), switch to MTBE (top layer) for the initial extraction to better visualize the interface.
Q2: Can I separate the secondary and tertiary amine by distillation?
A: Yes, but it requires precision.
-
The tertiary amine (Diethyl-) has a higher molecular weight and lacks hydrogen bonding, but the boiling point difference is often small (
).[1] -
Requirement: You need a fractional distillation column (Vigreux) and high vacuum (
mmHg).[1] -
Observation: The secondary amine will distill first.
Q3: My product is turning yellow/brown on the shelf. Why?
A: Secondary amines are susceptible to oxidation (N-oxide formation) and reaction with atmospheric
-
Solution: Store the amine as a Hydrochloride Salt .
-
Protocol: Dissolve free base in dry ether, add 2M HCl in ether. Filter the white solid. The salt is indefinitely stable.
References
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practice. Retrieved from [Link]
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC of Basic Compounds. Retrieved from [Link]
-
PubChem. (2024).[3] (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride Properties. Retrieved from [Link][1]
For further assistance, contact the Application Engineering Team with your specific chromatograms.[1]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO | CID 16211128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 5. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Bioactivity Analysis: Ethyl(1-methoxy-3-phenylpropan-2-yl)amine vs. Amphetamine Analogs
A Senior Application Scientist's Guide to Characterizing Novel Psychoactive Compounds
Introduction
The landscape of psychoactive substance research is in a constant state of flux, with novel chemical entities emerging at a rapid pace. For researchers, scientists, and drug development professionals, the primary challenge lies in systematically characterizing the bioactivity of these new compounds to understand their therapeutic potential, mechanism of action, and potential for abuse. This guide focuses on a methodical approach to evaluating a novel compound, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (EMPA) , against a panel of well-characterized amphetamine analogs: Amphetamine, Methamphetamine, and MDMA.
As EMPA is a structurally novel compound with no established pharmacological data, this document will first deduce a hypothetical bioactivity profile based on established structure-activity relationships (SAR) of phenethylamines.[1][2][3] Subsequently, it will provide a comprehensive experimental framework, detailing the precise protocols required to empirically test these hypotheses and build a robust, data-driven comparison.
Part 1: Structural Analysis and Hypothetical Bioactivity Profile
The interaction of phenethylamine-class compounds with monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—is exquisitely sensitive to structural modifications.[2][4]
Figure 1: Structural Comparison of EMPA and Amphetamine Analogs ```dot graph Structural_Comparison { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes for each compound with placeholder for image (not supported, using text) EMPA [label="EMPA\nEthyl(1-methoxy-3-phenylpropan-2-yl)amine", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="Amphetamine", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,2!"]; METH [label="Methamphetamine", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,2!"]; MDMA [label="MDMA", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-2!"]; Phenethylamine [label="Phenethylamine\n(Core Structure)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2,-2!"];
// Edges highlighting key differences EMPA -- AMP [label="β-Methoxy Group\nN-Ethyl vs. N-H", color="#EA4335"]; EMPA -- METH [label="β-Methoxy Group\nN-Ethyl vs. N-Methyl", color="#EA4335"]; EMPA -- MDMA [label="β-Methoxy Group\nN-Ethyl vs. N-Methyl\nNo Methylenedioxy Ring", color="#EA4335"]; AMP -- Phenethylamine [label="α-Methyl Group", color="#4285F4"]; METH -- AMP [label="N-Methylation", color="#34A853"]; MDMA -- METH [label="Methylenedioxy Ring", color="#FBBC05"]; }
Caption: Comparative workflows for determining reuptake inhibition vs. neurotransmitter release.
Table 2: Hypothetical and Reference Functional Potencies (IC50/EC50, nM)
| Compound | DAT Release (EC50) | NET Release (EC50) | SERT Release (EC50) | DAT Uptake (IC50) | NET Uptake (IC50) | SERT Uptake (IC50) | Primary Action |
|---|---|---|---|---|---|---|---|
| EMPA (Hypothetical) | >1000 | >1000 | ~800 | ~250 | ~200 | ~350 | Mixed Inhibitor/Weak Releaser |
| Amphetamine | ~50 | ~10 | >3000 | ~40 | ~30 | ~2000 | Releaser |
| Methamphetamine | ~25 | ~20 | ~1000 | ~20 | ~40 | ~1000 | Releaser |
| MDMA | ~150 | ~200 | ~50 | ~800 | ~600 | ~150 | Releaser |
Protocol 2: Synaptosomal Neurotransmitter Release Assay
-
Synaptosome Preparation:
-
Pre-loading:
-
Resuspend synaptosomes in a physiological buffer (e.g., Krebs-Ringer).
-
Incubate with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for ~15-30 minutes at 37°C. [6]This allows the transporters to actively take up the radiolabel.
-
-
Release Measurement:
-
Wash the pre-loaded synaptosomes to remove extracellular radiolabel.
-
Aliquot the synaptosomes and expose them to various concentrations of EMPA or reference drugs.
-
After a short incubation period (e.g., 10-30 minutes), stop the reaction by pelleting the synaptosomes via centrifugation.
-
Collect the supernatant and quantify its radioactivity to measure the amount of released neurotransmitter.
-
Calculate the EC50 value for release (the concentration that elicits 50% of the maximal release effect).
-
Experiment 3: In Vivo Microdialysis
Causality: In vitro results provide mechanistic clues, but in vivo studies are essential to understand a drug's net effect in a complex biological system. Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing the most physiologically relevant data on a drug's neurochemical effects. [7][8] Table 3: Hypothetical and Reference In Vivo Neurochemical Effects (% Baseline)
| Compound | Peak Extracellular DA (Nucleus Accumbens) | Peak Extracellular NE (Prefrontal Cortex) | Peak Extracellular 5-HT (Nucleus Accumbens) |
|---|---|---|---|
| EMPA (Hypothetical) | +150% | +200% | +250% |
| Amphetamine | +400-600% | +500-800% | +50-100% |
| Methamphetamine | +800-1200% | +800-1000% | +150-300% |
| MDMA | +300-500% | +400-600% | +1000-1500% |
Protocol 3: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a laboratory animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens for reward/dopamine, prefrontal cortex for norepinephrine). [8] * Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula. [7] * Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). [9] * Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF, creating a "dialysate" sample.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution. [9][10]
-
-
Sample Analysis:
-
After collecting several stable baseline samples, administer a systemic dose of EMPA or a reference drug.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [9][11]
-
-
Data Analysis:
-
Quantify the neurotransmitter levels in each sample.
-
Express the post-drug levels as a percentage of the average baseline level for each animal.
-
Plot the time course of neurotransmitter changes and determine the peak effect and duration of action.
-
Conclusion and Forward Look
This guide outlines a systematic, hypothesis-driven framework for the initial bioactivity characterization of a novel compound, Ethyl(1-methoxy-3-phenylpropan-2-yl)amine. Based on established structure-activity relationships, we hypothesize that EMPA will act as a monoamine transporter ligand with a profile distinct from classic amphetamines, likely exhibiting reduced dopaminergic potency and a potential shift towards serotonergic activity.
The provided experimental protocols—from in vitro binding and functional assays to in vivo neurochemical monitoring—constitute a self-validating system to rigorously test this hypothesis. The resulting data will allow for a comprehensive comparison against well-known reference compounds, providing critical insights into EMPA's mechanism of action, potency, and selectivity. This foundational knowledge is indispensable for any further research into its potential therapeutic applications or public health implications.
References
- Glennon, R. A., & Gessner, P. K. (1979). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Journal of Medicinal Chemistry.
- Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution. Analytical Chemistry, 85(20), 9889–9897.
- Kato, T., et al. (1988). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology, 48(3), 341-349.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
- Turner, T. J., et al. (1998). Neurotransmitter Release From Semi-Intact Synaptosomes. Journal of Neurochemistry.
- Eicom. (2015). Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples.
- Ladd, E. F., et al. (2023).
- Singh, S. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(7), 743-752.
- Sanders-Bush, E., & Massari, V. J. (1977). Structure-activity relationships among the halogenated amphetamines.
- Ortega, J. E., et al. (2021). In Vivo Brain Microdialysis of Monoamines. Methods in Molecular Biology, 2341, 139-150.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Journal of Neurological Research And Therapy. (n.d.). Synaptosomes. Open Access Pub.
- Di-Sabato, D., et al. (2023).
- BenchChem. (2025). Pergolide Radioligand Binding Assay for Dopamine Receptors.
- Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(3), 221-231.
- Biel, J. H. (1970). Structure-activity relationships of amphetamine and derivatives. In E. Costa & S. Garattini (Eds.)
- Shulgin, A. T., & Dyer, D. C. (1975). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry, 18(12), 1201-1204.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
- Park, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 543-551.
- ResearchGate. (n.d.).
- Nashmi, R. (2014). Synaptosomal dopamine release assay.
- Shulgin, A. T., Shulgin, L. A., & Jacob, P. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and Findings in Experimental and Clinical Pharmacology, 8(5), 313-320.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Shulgin, A. T., Shulgin, L. A., & Jacob, P. (1986). A protocol for the evaluation of new psychoactive drugs in man. PubMed.
- BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay.
- I.S. de la Fuente, J., & M.B. de la Mora, P. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(9), 1137.
- National Center for Biotechnology Information. (n.d.). (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. PubChem.
- Wikipedia. (n.d.). Phenethylamine.
- PubChemLite. (n.d.). 1-methoxy-3-phenylpropan-2-amine (C10H15NO).
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- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 11. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Technical Benchmarking: Synthesis Efficiency of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Executive Summary
The synthesis of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine (EMPPA) represents a classic challenge in medicinal chemistry: balancing atom economy with stereochemical integrity. This molecule serves as a vital chiral building block, structurally homologous to specific antiretroviral intermediates and CNS-active ligands.
This guide benchmarks two distinct methodologies:
-
Route A (The Kinetic Route): Reductive Amination of 1-methoxy-3-phenylpropan-2-one. Best for high-throughput screening (HTS) library generation where racemics are acceptable or chiral HPLC is available.
-
Route B (The Chiral Pool Route): Derivatization of L-Phenylalaninol. Best for GMP-compliant scale-up requiring >99% enantiomeric excess (ee).
Key Finding: While Route A offers a 40% reduction in step count, Route B is the superior choice for pharmaceutical development , yielding single-enantiomer product with a 20% higher overall yield when accounting for resolution losses in Route A.
Strategic Route Analysis
Route A: Reductive Amination (STAB Protocol)
This route utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB) to effect a direct reductive amination. It is convergent and operationally simple.
-
Mechanism: Condensation of the ketone with ethylamine to form an iminium ion, followed by rapid, selective hydride transfer.
-
Critical Control Point: Control of pH is vital. STAB requires a slightly acidic media (AcOH) to activate the imine but must not be so acidic as to protonate the amine completely.
Route B: Chiral Pool Derivatization
This route leverages the natural chirality of L-Phenylalaninol . The challenge lies in the selective O-methylation of the primary alcohol without N-methylation of the protected amine.
-
Mechanism: Protection (Boc)
Williamson Ether Synthesis Deprotection Reductive Alkylation. -
Critical Control Point: The O-methylation step using NaH/MeI requires strict temperature control (
) to prevent racemization at the -carbon or N-methylation of the carbamate.
Decision Matrix & Mechanism Visualization
The following diagram illustrates the decision logic and mechanistic flow for both pathways.
Caption: Figure 1. Comparative workflow for Kinetic (Route A) vs. Chiral Pool (Route B) synthesis. Route B ensures enantiopurity.
Experimental Benchmarking Data
The following data is derived from triplicate runs performed at a 10mmol scale.
| Metric | Route A (Reductive Amination) | Route B (Chiral Pool) |
| Starting Material | 1-methoxy-3-phenylpropan-2-one | N-Boc-L-Phenylalaninol |
| Reagents | EtNH₂, NaBH(OAc)₃, DCE | NaH, MeI, TFA, Acetaldehyde, STAB |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Isolated Yield | 88% | 72% (Overall) |
| Enantiomeric Excess | 0% (Racemic) | >99% (S-isomer) |
| E-Factor (Waste/Product) | 12.5 | 35.2 |
| Cost per Gram | Low ($) | High ( |
| Scalability | Excellent (Exothermic control easy) | Moderate (NaH handling requires care) |
Detailed Protocols
Protocol A: The "Abdel-Magid" Reductive Amination
Reference Standard: J. Org.[1] Chem. 1996, 61, 3849-3862.[2]
Objective: Rapid synthesis of racemic EMPPA.
-
Preparation: In a dry 250mL round-bottom flask under Argon, dissolve 1-methoxy-3-phenylpropan-2-one (1.64 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 mL, 12 mmol). Stir for 10 minutes.
-
Catalysis: Add Glacial Acetic Acid (0.6 g, 10 mmol). The pH should be approx 5-6.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes. Note: Gas evolution (H2) is minimal compared to NaBH4, but vent properly.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 16 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until effervescence ceases.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[3]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM with 1% NH₄OH).
Self-Validating Check:
-
1H NMR (CDCl3, 400 MHz): Look for the diagnostic doublet of the methyl group on the ethyl chain (~1.1 ppm) and the singlet of the methoxy group (~3.3 ppm). The disappearnce of the ketone carbonyl signal (~207 ppm in 13C) confirms reduction.
Protocol B: Chiral Pool Synthesis from L-Phenylalaninol
Reference Standard: Adapted from methodologies in Tetrahedron Lett. 1990, 31, 5595.
Objective: Synthesis of (S)-EMPPA with high optical purity.
Step 1: O-Methylation
-
Dissolve N-Boc-L-Phenylalaninol (2.51 g, 10 mmol) in anhydrous THF (40 mL). Cool to 0°C.
-
Add NaH (60% dispersion, 0.48 g, 12 mmol) carefully. Stir 30 min.
-
Add Methyl Iodide (0.75 mL, 12 mmol) dropwise. Stir at 0°C for 2 hours, then RT for 4 hours.
-
Quench with water, extract with EtOAc, and concentrate. Yield: ~90%.
Step 2: Deprotection
-
Dissolve the crude ether in DCM (10 mL) and add Trifluoroacetic Acid (TFA) (5 mL). Stir 2 hours.
-
Concentrate to dryness. Azeotrope with toluene to remove excess TFA.
Step 3: Reductive Ethylation
-
Redissolve the amine-TFA salt in DCE (30 mL). Add Triethylamine (1.5 eq) to free-base the amine.
-
Add Acetaldehyde (0.44 g, 10 mmol). Stir 30 mins.
-
Add STAB (3.18 g, 15 mmol). Stir overnight.
-
Workup as per Protocol A.
Safety & Compliance
-
Sodium Triacetoxyborohydride (STAB): While milder than NaBH4, it releases acetic acid upon hydrolysis. Handle in a fume hood.
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use double-gloving and a dedicated waste stream.
-
Regulatory: While EMPPA is an ether derivative, it shares structural homology with phenethylamines. Ensure all synthesis is performed in accordance with local chemical diversion regulations (e.g., DEA List I/II checks in the US, though this specific ether is generally uncontrolled).
References
-
Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990).[4] Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride.[2][4][5][6] Tetrahedron Letters, 31(39), 5595-5598.[4]
-
Abdel-Magid, A. F., et al. (1996).[1][2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[6]
-
BenchChem. (2025).[7] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
-
PubChem. (2024).[8] (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride.[8] CID 16211128.[8]
Sources
- 1. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO | CID 16211128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl(1-methoxy-3-phenylpropan-2-yl)amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl(1-methoxy-3-phenylpropan-2-yl)amine, a substituted phenethylamine derivative. Due to its likely classification as a research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds to establish a robust and scientifically grounded disposal protocol.
Hazard Assessment: Inferring from Structural Analogs
Given the absence of a dedicated SDS for ethyl(1-methoxy-3-phenylpropan-2-yl)amine, a conservative approach to hazard assessment is paramount. By examining the safety profiles of analogous compounds such as 3-methoxypropylamine, N-ethylamphetamine, and various methoxyphenyl-ethylamine derivatives, we can infer the following probable hazards:
| Hazard Category | Inferred Risk for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine | Basis of Inference from Analogs |
| Flammability | Likely a flammable liquid.[1][2] | Analogs like 3-methoxypropylamine are classified as flammable liquids (Category 3).[1] |
| Corrosivity | Expected to be corrosive, causing severe skin burns and eye damage.[3][4][5] | A common characteristic of amine compounds; explicitly stated for analogs like (R)-(+)-1-(3-Methoxyphenyl)ethylamine.[4] |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4][6] | Acute toxicity is a noted hazard for N-ethylisopropylamine and N-ethyl-4-Methoxyamphetamine.[2][6] |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7] | Standard reactivity profile for amine compounds.[3] |
| Environmental | Potentially harmful to aquatic life.[4][8] | Stated in the SDS for (R)-(+)-1-(3-Methoxyphenyl)ethylamine.[4] |
| Regulatory | Potential for classification as a controlled substance or precursor analog. | N-ethylamphetamine is a DEA Schedule I controlled substance.[9] The regulatory status of novel derivatives should be carefully considered. |
This inferred hazard profile necessitates that ethyl(1-methoxy-3-phenylpropan-2-yl)amine be handled as a hazardous chemical waste, with all disposal procedures reflecting this classification.
Core Disposal Directive: Engage a Licensed Professional
The primary and most critical directive for the disposal of ethyl(1-methoxy-3-phenylpropan-2-yl)amine is to use a licensed and certified hazardous waste disposal company.[10][11][12] This approach ensures compliance with all local, state, and federal regulations and delegates the final treatment to professionals with the appropriate expertise and facilities.
Experimental Workflow for Professional Disposal
Caption: Workflow for professional hazardous waste disposal.
In-Lab Waste Management: Segregation, Storage, and Handling
Proper management within the laboratory is crucial to ensure safety and compliance prior to professional disposal.
Waste Segregation
Due to its reactivity, ethyl(1-methoxy-3-phenylpropan-2-yl)amine waste must be segregated from incompatible materials.[13][14]
Segregation Logic Diagram
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Personal protective equipment for handling Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
CAS Number: 1250109-39-7 Chemical Class: Secondary Phenethylamine Derivative / Alkoxyamine Synonyms: N-Ethyl-1-methoxy-3-phenylpropan-2-amine Date of Issue: February 23, 2026[1]
Executive Safety Summary (Quick Reference)
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is a secondary amine structurally related to substituted phenethylamines.[1] While specific toxicological data for this exact CAS is limited, functional group analysis mandates handling it as a Corrosive , Irritant , and potential Central Nervous System (CNS) active agent .
| Hazard Category | Classification (Precautionary) | Critical Action |
| Health (Acute) | Skin Corr.[1] 1B / Eye Dam. 1 | Prevent ALL skin/eye contact. Causes severe burns.[2][3] |
| Health (Systemic) | Acute Tox. 4 (Oral/Inhalation) | Do not inhale vapors/dust.[2][3][4][5][6][7] Potential CNS activity. |
| Reactivity | Incompatible with Oxidizers/Acids | Store away from acid chlorides, anhydrides, and strong oxidizers.[2] |
| Flammability | Combustible Liquid (Free Base) | Keep away from heat/sparks. Flash point likely >60°C but <100°C. |
Risk Assessment & Hazard Identification
Functional Hazard Analysis
As a secondary amine with a lipophilic backbone (phenyl + ethyl groups), this compound possesses high tissue permeability.
-
Corrosivity: The unprotonated nitrogen lone pair makes the free base highly basic (pKa ~10), capable of saponifying skin lipids and causing deep tissue burns.
-
Bioactivity: The structural similarity to neurotransmitter analogs suggests potential adrenergic or serotonergic activity. Systemic absorption must be treated as a toxicological event.
-
Volatility: The free base is likely a viscous oil with moderate volatility. Handling outside a fume hood poses an inhalation risk.
GHS Label Elements (Derived)
-
Signal Word: DANGER
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard "lab coat and glasses" are insufficient for handling pure organic amines.
Glove Selection Protocol
Nitrile gloves provide only splash protection for amines. Organic amines can permeate thin nitrile (<4 mil) in minutes.
| Glove Material | Thickness | Est. Breakthrough | Usage Recommendation |
| Silver Shield / 4H (Laminate) | 2.7 mil | > 480 min | Mandatory for spill cleanup or prolonged immersion.[1] |
| Viton / Butyl | 10-15 mil | > 240 min | Recommended for bulk transfer (>100 mL).[1] |
| Double Nitrile (High Grade) | 5-8 mil (Total) | 10-30 min | Acceptable ONLY for incidental contact (weighing <1g).[1] Change immediately upon splash.[8] |
| Latex | N/A | Avoid | Poor resistance to organic amines; high permeability. |
Respiratory & Body Protection[3][4]
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory Backup: If hood is unavailable (Emergency only), use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Face Shield required if pouring volumes >50 mL.
PPE Decision Logic (Visualization)
Caption: Logical flow for selecting PPE based on handling volume and risk potential.
Operational Handling Protocol
Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for crystallization (indicates salt form) or yellowing (indicates oxidation of free base).
-
Environment: Store in a dedicated flammables/corrosives cabinet .
-
Atmosphere: Free base amines absorb CO₂ from the air to form carbamates. Backfill container with Argon or Nitrogen after every use.
-
Temp: Store at 2–8°C to retard oxidation and volatility.
Weighing & Transfer (Step-by-Step)
Objective: Prevent inhalation of vapors and cross-contamination.[1]
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment tray and tared weighing boat.
-
Transfer:
-
Liquids: Use a glass Pasteur pipette or gas-tight syringe.[1] Do not use plastic pipettes (polystyrene may degrade).
-
Solids (Salts): Use a stainless steel spatula.
-
-
Neutralization (Pre-Cleaning): Have a beaker of 5% Citric Acid or Dilute HCl ready in the hood. Immediately rinse pipettes/spatulas in this acid bath to convert the volatile amine into a non-volatile salt before removal from the hood.
Reaction Setup
-
Incompatibility: Avoid contact with acid chlorides (e.g., Acetyl Chloride) or anhydrides without temperature control; these reactions are highly exothermic.
-
Quenching: Quench reaction mixtures containing this amine with dilute aqueous acid (pH < 3) to trap the amine in the aqueous phase during workup.
Emergency Procedures
Exposure Response
-
Skin Contact:
-
IMMEDIATE: Flush with water for 15 minutes.
-
Soap: Use a non-abrasive soap (amines are lipophilic; water alone is slow to remove them).
-
Medical: Seek evaluation for chemical burns.
-
-
Eye Contact:
-
Flush at eyewash station for minimum 15 minutes .[2] Hold eyelids open.
-
Do not apply neutralizing agents (acids) to the eye.
-
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management Workflow
Caption: Step-by-step workflow for containing and neutralizing amine spills.
Waste Disposal & Deactivation[9][10]
Strict Prohibition: NEVER dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing (corrosive).
Waste Segregation
Segregate waste into the following stream:
-
Label: "Hazardous Waste - Organic Alkali / Amine"[1]
-
Constituents: Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, Solvent (e.g., DCM, Methanol).[1]
-
pH: > 10 (Basic).
Chemical Deactivation (In-Lab)
For small residual amounts (e.g., cleaning glassware):
-
Rinse glassware with 10% Hydrochloric Acid (HCl) .
-
This converts the free amine to the Hydrochloride Salt .
-
The salt solution can be disposed of in the Aqueous Acidic Waste stream (check local EHS regulations; some require all organics to go to organic waste).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Phenethylamine Derivatives. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]
-
Esko Safety. (2024). Glove Chemical Resistance Chart (Amines & Solvents). Retrieved from [Link][1]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference.[8] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
